Fmoc-D-phenylglycinol

Description

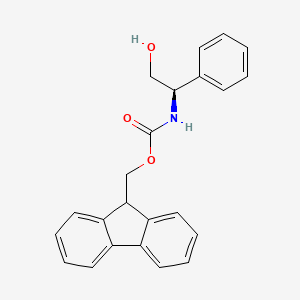

Fmoc-D-phenylglycinol is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-phenylglycinol typically involves the protection of the amino group of D-phenylglycinol with the Fmoc group. This can be achieved by reacting D-phenylglycinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of Fmoc-D-phenylglycinol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-phenylglycinol undergoes several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form various derivatives.

Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various Fmoc-protected derivatives, oxidized phenylglycine derivatives, and reduced Fmoc compounds .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-phenylglycinol serves as an important building block in the synthesis of peptides. Its incorporation into peptide sequences allows for the introduction of chirality and specific functional groups that can influence the biological activity and stability of the resulting peptides. The following points highlight its significance in peptide synthesis:

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group enables efficient coupling and deprotection during SPPS. It is stable under various conditions but can be easily removed using basic conditions, typically with piperidine . This property allows for rapid assembly of complex peptides with high purity.

- Chirality : The D-enantiomer of phenylglycine provides unique stereochemical properties that can be exploited in the design of bioactive peptides . The ability to control stereochemistry is crucial for developing therapeutics with specific actions.

Protein Folding and Function Studies

Fmoc-D-phenylglycinol is utilized in studies related to protein folding and function:

- Modeling Protein Structures : Researchers employ Fmoc-D-phenylglycinol to investigate how specific amino acid substitutions affect protein conformation and stability. This is particularly important in understanding diseases related to protein misfolding .

- Peptide-Membrane Interactions : The compound has been used to study interactions between peptides and lipid membranes, providing insights into membrane protein dynamics and functionality .

Medicinal Chemistry

In medicinal chemistry, Fmoc-D-phenylglycinol plays a role in the development of pharmaceutical compounds:

- Drug Design : Its application extends to the design of drugs targeting specific receptors or enzymes. For instance, modifications using Fmoc-D-phenylglycinol have been explored in developing inhibitors for various biological targets .

- Synthesis of Bioactive Compounds : The compound has been involved in synthesizing various bioactive molecules, including those with antimicrobial properties. Its structural features can enhance the pharmacological profiles of synthesized compounds .

Case Studies

Several studies illustrate the practical applications of Fmoc-D-phenylglycinol:

Mechanism of Action

The mechanism of action of Fmoc-D-phenylglycinol involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved include the amino groups of amino acids and peptides, which are protected by the Fmoc group during synthesis .

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-phenylglycinol: Similar to Fmoc-D-phenylglycinol but with the L-configuration.

Boc-D-phenylglycinol: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.

Cbz-D-phenylglycinol: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.

Uniqueness

Fmoc-D-phenylglycinol is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Biological Activity

Fmoc-D-phenylglycinol, a derivative of phenylglycine, is a significant compound in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the Fmoc (9-fluorenylmethoxycarbonyl) protective group, enhances its utility in various biological applications. This article delves into the biological activities associated with Fmoc-D-phenylglycinol, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fmoc-D-phenylglycinol is an amino alcohol with the following chemical structure:

The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures while maintaining biological activity.

Biological Activities

Fmoc-D-phenylglycinol exhibits a range of biological activities, primarily due to its role in peptide synthesis and modification. Key areas of activity include:

- Antimicrobial Properties : Research indicates that compounds similar to Fmoc-D-phenylglycinol can exhibit antibacterial effects against various pathogens. For instance, analogues have shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus mirabilis .

- Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which may contribute to cellular protection against oxidative stress .

- Neuroprotective Effects : Some studies suggest that derivatives of phenylglycine can interact with neurotransmitter systems, potentially offering neuroprotective benefits .

The mechanisms through which Fmoc-D-phenylglycinol exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : It has been suggested that Fmoc-D-phenylglycinol may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses .

- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and signaling pathways .

- Formation of Peptide Bonds : As a building block in peptide synthesis, Fmoc-D-phenylglycinol can be incorporated into larger peptide chains that possess distinct biological activities.

Case Studies

Several studies have explored the biological implications of Fmoc-D-phenylglycinol and its analogues:

- Study on Antibacterial Activity : A comparative analysis was conducted on various Fmoc-protected amino acids, including Fmoc-D-phenylglycinol. The results demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Fmoc-D-phenylglycinol | 19.8 ± 1.6 | Pseudomonas aeruginosa |

| Argyrin A | 18.5 ± 0.9 | Proteus mirabilis |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-phenylglycinol with high enantiomeric purity?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure D-phenylglycinol can be Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water) . Chiral HPLC or enzymatic resolution methods are recommended to ensure enantiomeric purity >97%, as commercial batches often specify purity via HPLC .

Q. How should researchers purify Fmoc-D-phenylglycinol to minimize side products?

Methodological Answer: Use reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). For large-scale purification, flash chromatography with silica gel and ethyl acetate/hexane (3:7) is effective. Monitor purity via LC-MS and confirm the absence of des-Fmoc byproducts .

Q. What analytical techniques are recommended for characterizing Fmoc-D-phenylglycinol?

Methodological Answer:

- Purity : RP-HPLC with UV detection at 265 nm (Fmoc absorption) .

- Structural confirmation : /-NMR in DMSO-d₆ to verify Fmoc protection and stereochemistry .

- Enantiomeric excess : Chiral chromatography (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-D-phenylglycinol in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Answer:

- Pre-activate the amino acid with HBTU/HOBt in DMF for 5 minutes before coupling .

- Use a 3-fold molar excess of Fmoc-D-phenylglycinol relative to resin-bound peptide.

- Monitor coupling completion via Kaiser test or FT-IR for free amine detection. Suboptimal coupling (<95%) may require double coupling or microwave-assisted SPPS .

Q. What experimental strategies address contradictions in reported solubility data for Fmoc-D-phenylglycinol?

Methodological Answer: Discrepancies in solubility (e.g., DMF vs. dichloromethane) can arise from batch-specific impurities or hydration. Perform orthogonal analysis:

Q. How does Fmoc-D-phenylglycinol’s stability vary under different storage conditions?

Methodological Answer: Stability studies show:

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on Fmoc-D-phenylglycinol’s reactivity in peptide cyclization?

Methodological Answer:

Q. What safety protocols are critical when handling Fmoc-D-phenylglycinol in prolonged experiments?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (Fmoc derivatives can cause eye/skin irritation) .

- Waste disposal: Collect acetonitrile/DMF waste separately for incineration.

- Ventilation: Use fume hoods during weighing to avoid inhalation of fine powders .

Methodological Tables

Q. Table 1: Analytical Techniques for Fmoc-D-Phenylglycinol

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Temperature | Humidity | Degradation Rate |

|---|---|---|---|

| Long-term storage | –20°C | 0% | 0.1%/month |

| Stress testing | 40°C | 75% | 5%/week |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.